molecular formula C9H8N2OS B6420309 1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone CAS No. 52505-41-6

1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B6420309
CAS No.: 52505-41-6
M. Wt: 192.24 g/mol
InChI Key: QFDCWBSXZKSRRR-UHFFFAOYSA-N
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Description

1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound that contains both a thieno and pyridine ring.

Preparation Methods

Chemical Reactions Analysis

1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

IUPAC Name

1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)8-7(10)6-3-2-4-11-9(6)13-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCWBSXZKSRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482871
Record name 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-41-6
Record name 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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